4-(2-Thienyl)butyric acid
Overview
Description
4-(2-Thienyl)Butyric Acid is an organic compound with the molecular formula C8H10O2S. It is a monocarboxylic acid that features a butyric acid backbone with a 2-thienyl group attached at the fourth position.
Mechanism of Action
Target of Action
The primary target of 4-(2-Thienyl)butyric acid is the Aromatic-amino-acid aminotransferase . This enzyme plays a crucial role in the metabolism of aromatic amino acids, which are essential components of protein synthesis.
Mode of Action
It is known that the compound interacts with the aromatic-amino-acid aminotransferase, potentially altering its function
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown . Given its target, it is plausible that the compound could influence pathways related to the metabolism of aromatic amino acids.
Pharmacokinetics
Information about its absorption, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance is currently unavailable . These properties are crucial for understanding the compound’s bioavailability, i.e., the proportion of the drug that enters the circulation and can have an active effect.
Result of Action
The molecular and cellular effects of this compound’s action are not well-understood. Given its target, it is likely that the compound could influence the function of cells that rely on the metabolism of aromatic amino acids. The specific effects would depend on the nature of the compound’s interaction with the aromatic-amino-acid aminotransferase .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is not well-documented. Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s action. More research is needed to understand these influences .
Biochemical Analysis
Cellular Effects
It’s possible that it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently unavailable .
Metabolic Pathways
It’s possible that it interacts with certain enzymes or cofactors, and may have effects on metabolic flux or metabolite levels
Transport and Distribution
It’s possible that it interacts with certain transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It’s possible that it has certain targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(2-Thienyl)Butyric Acid can be synthesized through several methods. One common approach involves the reaction of thiophene with butyric acid under specific conditions to introduce the thienyl group at the desired position. The reaction typically requires a catalyst and controlled temperature to ensure the correct substitution .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 4-(2-Thienyl)Butyric Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The thienyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine under acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thienyl derivatives.
Scientific Research Applications
4-(2-Thienyl)Butyric Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic effects and drug development applications.
Industry: It is used in the production of specialty chemicals and materials
Comparison with Similar Compounds
- 2-Thiophenebutyric Acid
- 2-Thiophenebutanoic Acid
- γ-(α-Thienyl)butyric Acid
Comparison: 4-(2-Thienyl)Butyric Acid is unique due to its specific substitution pattern and the presence of the thienyl group at the fourth position. This structural feature imparts distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
4-thiophen-2-ylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S/c9-8(10)5-1-3-7-4-2-6-11-7/h2,4,6H,1,3,5H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYTXLSQVYGNWLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70196868 | |
Record name | 4-(2-Thienyl)butyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70196868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4653-11-6 | |
Record name | 2-Thiophenebutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4653-11-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-Thienyl)butyric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004653116 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(2-Thienyl)Butyric Acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02434 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 4-(2-Thienyl)butyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70196868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-thiophenebutyric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.809 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-(2-THIENYL)BUTYRIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VLB4C9G6WY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential toxic effects of 4-(2-thienyl)butyric acid on kidney cells?
A: Research suggests that this compound can induce oxidative stress in isolated rat kidney cells, specifically in proximal and distal tubular cells. [] This finding highlights the importance of further investigating the potential nephrotoxic effects of this compound.
Q2: Can this compound be synthesized using succinyl dichloride?
A: Yes, studies have demonstrated the successful synthesis of this compound derivatives by reacting succinyl dichloride with thiophene compounds via Friedel-Crafts acylation. [] This method offers a potential synthetic route for preparing this compound and its analogs.
Q3: Are there any catalytic applications for the hydrogenation of this compound derivatives?
A: Research indicates that derivatives of 2-oxo-4-(2-thienyl)butenoic acid, structurally related to this compound, can be hydrogenated using palladium and nickel catalysts. [] This suggests potential catalytic applications for the selective modification of these compounds.
Q4: What is known about the structure of this compound and its derivatives?
A: Researchers have successfully synthesized and elucidated the structure of various organotin(IV) derivatives of this compound. [] This structural information is crucial for understanding the chemical behavior and potential biological activities of these compounds.
Q5: Does this compound interact with enzymes?
A: While the provided research doesn't directly address this question, one study mentions the potential interaction of this compound with aromatic amino acid aminotransferase. [] This finding warrants further investigation to understand the enzymatic activity modulation by this compound.
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